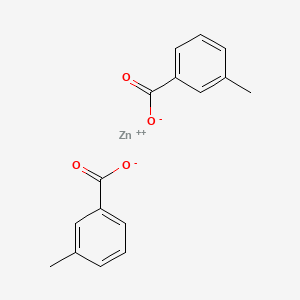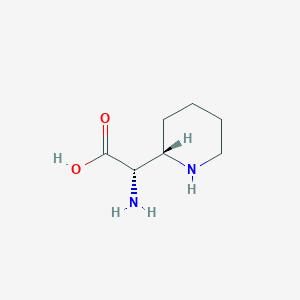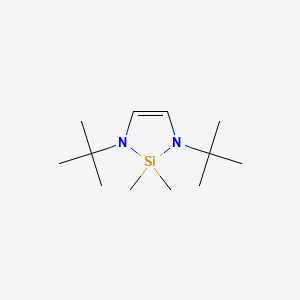![molecular formula C18H20O2 B13785448 Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- CAS No. 68426-05-1](/img/structure/B13785448.png)
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- is an organic compound with a complex structure that includes a benzene ring substituted with a propenyl group and a methoxy-phenylethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 1-methoxy-2-phenylethoxybenzene with propenyl halides under specific conditions to introduce the propenyl group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenyl group to a propyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of propyl derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism is facilitated by the delocalization of electrons in the benzene ring, leading to the formation of a benzenonium ion intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2-(2-phenylethoxy)benzene: Similar structure but lacks the propenyl group.
Benzene, 1-methoxy-2-(2-phenylethoxy)-: Another related compound with slight structural differences.
Uniqueness
Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]- is unique due to the presence of both a methoxy-phenylethoxy group and a propenyl group, which confer distinct chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
68426-05-1 |
|---|---|
Formule moléculaire |
C18H20O2 |
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
3-(1-methoxy-2-phenylethoxy)prop-1-enylbenzene |
InChI |
InChI=1S/C18H20O2/c1-19-18(15-17-11-6-3-7-12-17)20-14-8-13-16-9-4-2-5-10-16/h2-13,18H,14-15H2,1H3 |
Clé InChI |
DIBGDYHBYFMHED-UHFFFAOYSA-N |
SMILES canonique |
COC(CC1=CC=CC=C1)OCC=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
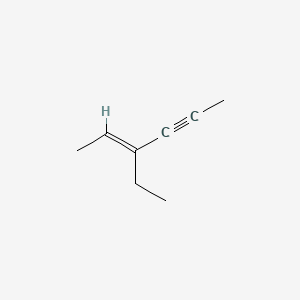
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
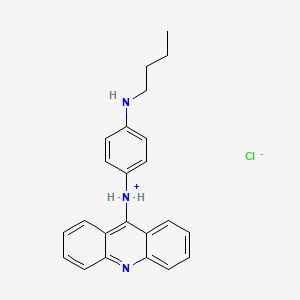
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
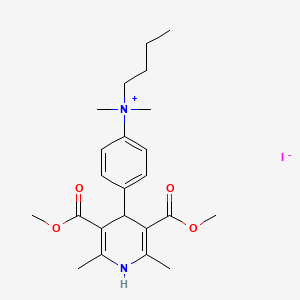
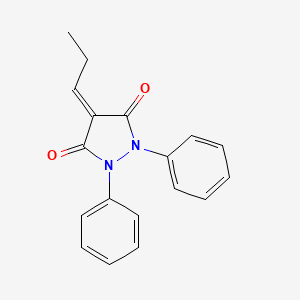


![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
